molecular formula C17H15N3O2 B12943875 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde CAS No. 645391-59-9

3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Cat. No.: B12943875
CAS No.: 645391-59-9
M. Wt: 293.32 g/mol
InChI Key: RKUNJFQJZXSYAB-UHFFFAOYSA-N
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Description

3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde typically involves the formation of the triazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions. The resulting triazole intermediate is then reacted with a suitable benzaldehyde derivative to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure with different functional groups.

    5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with a carboxylic acid group.

Uniqueness

3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is unique due to the presence of both the triazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

645391-59-9

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-5-6-14(10-16)11-21)19-20(18-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3

InChI Key

RKUNJFQJZXSYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1COC2=CC=CC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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